molecular formula C15H24O2 B14313767 2-Methyl-5-(octan-2-YL)benzene-1,4-diol CAS No. 113318-52-8

2-Methyl-5-(octan-2-YL)benzene-1,4-diol

Cat. No.: B14313767
CAS No.: 113318-52-8
M. Wt: 236.35 g/mol
InChI Key: CLFXVPZVURKYOI-UHFFFAOYSA-N
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Description

2-Methyl-5-(octan-2-YL)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl group and an octan-2-yl substituent. The structure of this compound imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of a dihydroxybenzene derivative with an appropriate alkyl halide under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids can be employed to facilitate the alkylation reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(octan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(octan-2-YL)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol, 2-methyl-: Similar structure but lacks the octan-2-yl substituent.

    1,2-Benzenediol, 4-methyl-: Similar structure with different positioning of hydroxyl and methyl groups.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups instead of hydroxyl groups

Uniqueness

2-Methyl-5-(octan-2-YL)benzene-1,4-diol is unique due to the presence of the octan-2-yl substituent, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it distinct from other similar compounds .

Properties

CAS No.

113318-52-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-methyl-5-octan-2-ylbenzene-1,4-diol

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-8-11(2)13-10-14(16)12(3)9-15(13)17/h9-11,16-17H,4-8H2,1-3H3

InChI Key

CLFXVPZVURKYOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=C(C=C(C(=C1)O)C)O

Origin of Product

United States

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